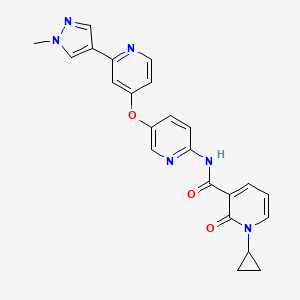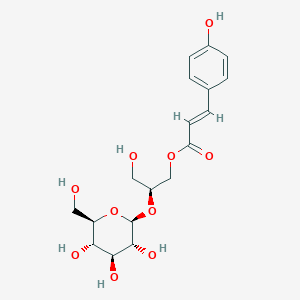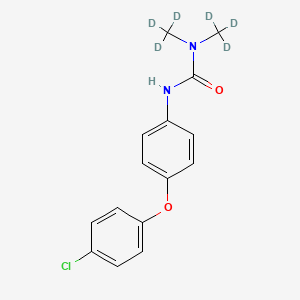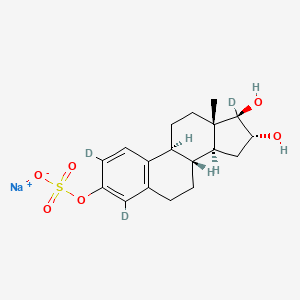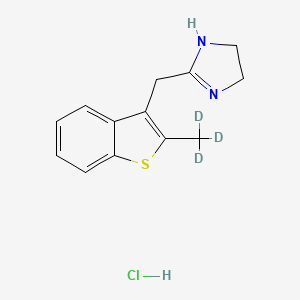
Metizoline-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Metizoline-d3 (hydrochloride) is a deuterated form of metizoline, a compound primarily used in biochemical research. The molecular formula of Metizoline-d3 (hydrochloride) is C13H12D3ClN2S, and it has a molecular weight of 269.81 g/mol . This compound is often utilized in proteomics research due to its stable isotope labeling, which aids in the accurate quantification of proteins and peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Metizoline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the metizoline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a deuterated solvent such as deuterated chloroform or deuterated methanol, along with a deuterated base like deuterated sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Metizoline-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced reaction vessels and monitoring systems to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Metizoline-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst, nucleophiles such as hydroxide or cyanide ions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or substituted benzothiophenes.
科学研究应用
Metizoline-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of proteins and peptides.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Metizoline-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to its non-deuterated counterpart but with enhanced stability and reduced metabolic degradation. This makes it an ideal candidate for use in various biochemical assays and studies. The molecular targets and pathways involved depend on the specific application and context of the research.
相似化合物的比较
Metizoline-d3 (hydrochloride) can be compared with other similar compounds, such as:
Metizoline: The non-deuterated form of the compound, which has similar chemical properties but lacks the isotopic labeling.
Oxymetazoline: A related compound used as a nasal decongestant, which shares a similar chemical structure but different pharmacological properties.
Phenylephrine: Another nasal decongestant with a similar mechanism of action but different chemical structure.
The uniqueness of Metizoline-d3 (hydrochloride) lies in its stable isotope labeling, which provides enhanced accuracy and precision in quantitative analyses compared to its non-deuterated counterparts.
属性
分子式 |
C13H15ClN2S |
|---|---|
分子量 |
269.81 g/mol |
IUPAC 名称 |
2-[[2-(trideuteriomethyl)-1-benzothiophen-3-yl]methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H/i1D3; |
InChI 键 |
FPTJVMYMFXHIFO-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |
规范 SMILES |
CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


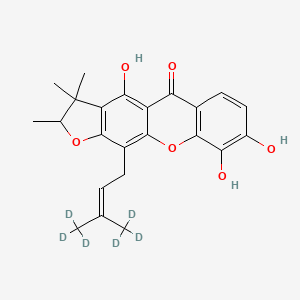
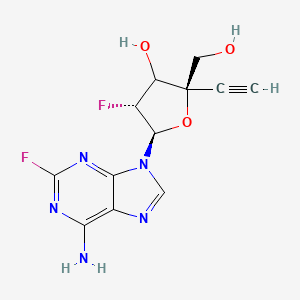
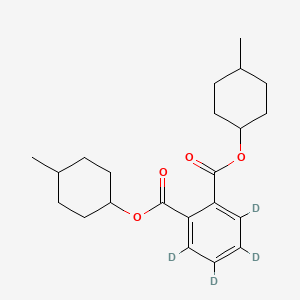
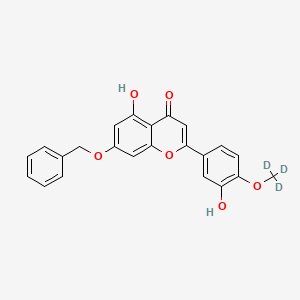
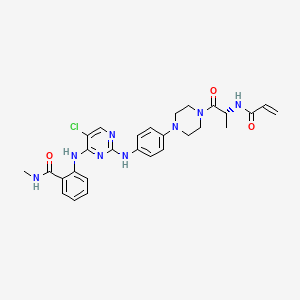
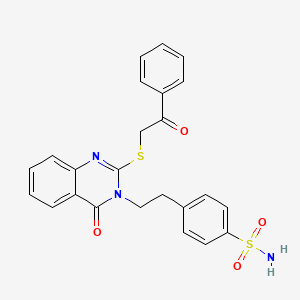
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
